molecular formula C12H10O3 B579638 (6-Hydroxy-1-naphthyl)acetic acid CAS No. 18705-35-6

(6-Hydroxy-1-naphthyl)acetic acid

Cat. No.: B579638
CAS No.: 18705-35-6
M. Wt: 202.209
InChI Key: PVFZYNPLPJOSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-naphthyl)acetic acid typically involves the hydroxylation of 1-naphthylacetic acid. This process can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (6-Hydroxy-1-naphthyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

(6-Hydroxy-1-naphthyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Hydroxy-1-naphthyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The carboxylic acid group can form salts and esters, enhancing its solubility and reactivity in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(6-hydroxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZYNPLPJOSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.